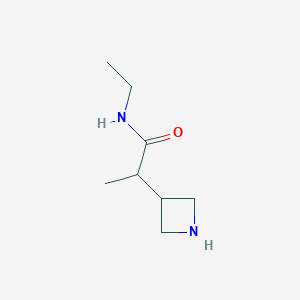
Adenosine 5'-diphosphate magnesium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine 5’-diphosphate magnesium salt is a compound that plays a crucial role in various biological processes. It is an adenine nucleotide involved in energy storage and nucleic acid metabolism. This compound is essential for the conversion of adenosine 5’-diphosphate into adenosine 5’-triphosphate, which is a central component of energy storage and metabolism in living organisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Adenosine 5’-diphosphate magnesium salt can be synthesized through enzymatic and chemical methods. The enzymatic synthesis involves the use of enzymes to catalyze the breakdown of precursors like nicotinamide adenine dinucleotide, yielding adenosine 5’-diphosphate as a product . The chemical synthesis involves the reaction of adenosine with phosphoric acid under controlled conditions to form adenosine 5’-diphosphate, which is then combined with magnesium ions to form the magnesium salt.
Industrial Production Methods
Industrial production of adenosine 5’-diphosphate magnesium salt typically involves large-scale enzymatic synthesis due to its efficiency and specificity. The process includes the fermentation of bacterial cultures that produce the necessary enzymes, followed by extraction and purification of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Adenosine 5’-diphosphate magnesium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically in the presence of reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of adenosine 5’-diphosphate magnesium salt can lead to the formation of adenosine 5’-triphosphate, while reduction can result in the formation of adenosine monophosphate .
Aplicaciones Científicas De Investigación
Adenosine 5’-diphosphate magnesium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various biochemical assays and studies involving energy metabolism.
Industry: It is used in the production of various pharmaceuticals and as a supplement in cell culture media.
Mecanismo De Acción
The mechanism of action of adenosine 5’-diphosphate magnesium salt involves its role as a precursor for adenosine 5’-triphosphate biosynthesis. It acts as a weak platelet agonist, specifically targeting the P2Y receptor, which plays a role in platelet aggregation and blood clotting . The compound also participates in energy transfer within cells, facilitating various metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine 5’-triphosphate magnesium salt: Similar in structure but contains an additional phosphate group, making it a more potent energy carrier.
Adenosine monophosphate: Contains only one phosphate group and is less involved in energy transfer compared to adenosine 5’-diphosphate.
Uniqueness
Adenosine 5’-diphosphate magnesium salt is unique due to its specific role in energy metabolism and its ability to act as a precursor for adenosine 5’-triphosphate. Its interaction with magnesium ions enhances its stability and functionality in biological systems .
Propiedades
Fórmula molecular |
C10H13MgN5O10P2 |
|---|---|
Peso molecular |
449.49 g/mol |
Nombre IUPAC |
magnesium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+2/p-2 |
Clave InChI |
SVSKFMJQWMZCRD-UHFFFAOYSA-L |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate](/img/structure/B12070127.png)
![N-(3-chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide](/img/structure/B12070135.png)

